molecular formula C21H26ClN3O3S2 B2358892 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride CAS No. 1215338-04-7

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride

Cat. No.: B2358892
CAS No.: 1215338-04-7
M. Wt: 468.03
InChI Key: PXTFUKHBFGYOFV-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O3S2 and its molecular weight is 468.03. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Activity

Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, similar to the chemical structure , have been synthesized and studied for their anti-inflammatory activities. These compounds have shown promising results in this area, particularly the hydrochloride salts of specific derivatives (Lynch et al., 2006).

Anticancer and Analgesic Agents

Research has been conducted on novel benzodifuranyl derivatives, including thiazolopyrimidines, derived from visnaginone and khellinone, which have been found to be effective as anti-inflammatory and analgesic agents. These compounds are structurally related and have shown significant activity as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Stearoyl-CoA Desaturase-1 Inhibitors

Related research includes the development of benzamide derivatives as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in lipid metabolism. These compounds have shown efficacy in both murine and human SCD-1 inhibitory assays, indicating potential therapeutic applications in metabolic disorders (Uto et al., 2009).

Antimicrobial Activity

Compounds containing thiazole and piperazine structures have been synthesized and evaluated for their in vitro antibacterial activity. This research suggests potential applications of these compounds, including those structurally similar to the chemical , in antimicrobial therapies (Mhaske et al., 2014).

Corrosion Inhibitors

Benzothiazole derivatives have been investigated for their application as corrosion inhibitors for carbon steel, demonstrating their utility in industrial applications (Hu et al., 2016).

Antioxidant Activity

Studies on benzothiazole derivatives, including their antioxidant activities, have been conducted. These compounds, through their antioxidant properties, have shown potential in combating toxicity and oxidative stress-related conditions (Cabrera-Pérez et al., 2016).

Anticancer Evaluation

Research on substituted benzamides, including thiazol derivatives, has been performed to assess their anticancer activities. These compounds have been tested against various cancer cell lines, indicating their potential in cancer therapy (Ravinaik et al., 2021).

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylsulfanylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2.ClH/c1-23(2)11-12-24(20(25)14-7-6-8-15(13-14)28-5)21-22-18-16(26-3)9-10-17(27-4)19(18)29-21;/h6-10,13H,11-12H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTFUKHBFGYOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC(=CC=C3)SC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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